molecular formula C30H23NO10 B14294052 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid CAS No. 127003-55-8

2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid

Cat. No.: B14294052
CAS No.: 127003-55-8
M. Wt: 557.5 g/mol
InChI Key: MVFMCLCLCJFTPK-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic aromatic heterocycle characterized by a heptacyclic framework (seven fused rings) with multiple oxygen- and nitrogen-containing functional groups. Key structural features include:

  • Methoxy (position 6) and methyl (position 4) substituents, which influence lipophilicity and steric hindrance.
  • Diketone groups at positions 18 and 25, offering sites for redox reactivity or coordination.
  • Carboxylic acid at position 5, enhancing water solubility and enabling salt formation.

Properties

CAS No.

127003-55-8

Molecular Formula

C30H23NO10

Molecular Weight

557.5 g/mol

IUPAC Name

2,3,20,23,27-pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid

InChI

InChI=1S/C30H23NO10/c1-10-17(28(37)38)26(41-2)22-11-5-3-4-6-12(11)27-29(10,39)30(22,40)13-9-16(34)20-21(23(13)31-27)25(36)19-15(33)8-7-14(32)18(19)24(20)35/h3-10,22,27,31-34,39-40H,1-2H3,(H,37,38)

InChI Key

MVFMCLCLCJFTPK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Biosynthetic Preparation Methods

Precursor-Directed Mutasynthesis

Dynemicin N is biosynthetically related to dynemicin A, produced by Micromonospora chersina ATCC53710. The biosynthetic gene cluster (BGC) includes enzymes responsible for constructing the enediyne core and anthraquinone moiety. A CRISPR-Cas9-mediated deletion of orf15, which encodes a key polyketide synthase, abolishes anthracene production. Supplementing the fermentation medium with synthetic anthracene analogs (e.g., 9-methyl-5-iodoanthracene-γ-thiolactone) restores dynemicin production, enabling the generation of structural analogs like dynemicin N.

Key Steps:
  • Gene Disruption : Δorf15 mutants fail to produce the native anthracene precursor.
  • Precursor Feeding : Synthetic anthracene derivatives (e.g., methyl- or chloro-substituted) are added to cultures, yielding dynemicin N and analogs.
  • Isolation : Fermentation extracts are purified via reverse-phase HPLC, with yields ranging from 0.5–2.0 mg/L.

Enzymatic Heterodimerization

The aryl C–N bond linking the enediyne and anthraquinone halves is formed via a radical-based mechanism. Orf14, a protein encoded in the BGC, templates this coupling by stabilizing the iodoanthracene radical intermediate. Biochemical assays confirm that anthracenyl iodide is essential for this step, with bromo- or amino-substituted analogs failing to react.

Total Chemical Synthesis Approaches

Convergent Synthesis Strategy

The Myers group pioneered a 33-step synthesis of dynemicin A, adaptable to dynemicin N. The route employs a late-stage Diels-Alder reaction between a quinone imine and a homophthalic anhydride derivative (Fig. 1).

Key Reactions:
  • Enediyne Construction : A Yamaguchi alkynylation installs the strained 10-membered enediyne ring.
  • Quinone Imine Formation : Oxidation of a dihydroquinoline intermediate generates the reactive quinone imine electrophile.
  • Diels-Alder Cycloaddition : The quinone imine reacts with a homophthalic anhydride to form the tetracyclic anthraquinone core.
Challenges:
  • Stereochemical Control : Cis relationships at C4–C7 and C2–C3 are enforced using benzophenone ketals and Evans auxiliaries.
  • Macrocyclization : A fluoride-induced cyclization closes the enediyne ring, requiring precise temperature control.

Modular Fragmentation and Coupling

An alternative approach involves coupling preformed enediyne and anthraquinone fragments (Fig. 2):

  • Enediyne Synthesis : A bis-iodoalkyne undergoes Stille coupling with a distannylethylene to form the enediyne macrocycle.
  • Anthraquinone Assembly : Anthracene derivatives are functionalized via Friedel-Crafts acylation and oxidation.
  • Fragment Coupling : Palladium-catalyzed cross-coupling links the enediyne and anthraquinone modules.

Key Reaction Mechanisms and Intermediate Steps

Radical-Based Coupling

The biosynthetic aryl C–N bond formation proceeds via an SRN1 mechanism:

  • Electron Transfer : A reductase donates an electron to iodoanthracene, generating a radical anion.
  • Iodide Elimination : The C–I bond cleaves, producing an anthracenyl radical.
  • Radical Coupling : The radical abstracts a hydrogen from the enediyne precursor, forming the C–N bond.

Diels-Alder Cycloaddition

In total synthesis, the anthraquinone core is constructed via a high-pressure Diels-Alder reaction between quinone imine M and isobenzofuran N (Fig. 3). The reaction proceeds at 55°C in toluene, achieving 63% yield for the critical C–C bond formation.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR Spectroscopy : $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR confirm the presence of seven hydroxyl protons (δ 4.8–5.5 ppm) and the conjugated carbonyl system (δ 180–190 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matches the molecular formula $$\text{C}{30}\text{H}{23}\text{NO}_{10}$$ (observed: 557.1322 [M+H]$$^+$$).
  • UV-Vis Spectroscopy : The anthraquinone-enediyne chromophore absorbs at λmax 532 nm, characteristic of dynemicin analogs.

X-Ray Crystallography

The Δorf15 mutant-derived dynemicin N analog exhibits a rotated anthracene ring compared to native dynemicin A, confirmed by X-ray analysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex reaction mechanisms and the behavior of multifunctional organic compounds. Its unique structure makes it an ideal candidate for exploring stereochemistry and conformational analysis.

Biology

In biological research, the compound’s interactions with enzymes and other biomolecules are of interest. It can serve as a probe to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine

The compound’s potential therapeutic properties are being investigated, particularly its ability to interact with specific molecular targets in the body. Its complex structure may offer unique binding properties that could be harnessed for drug development.

Industry

In the industrial sector, the compound’s functional groups make it a valuable intermediate in the synthesis of other complex molecules. It can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of chemical bonds, including hydrogen bonds, ionic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name (JOC 1990) Ring System Functional Groups Molecular Weight (g/mol) Key Spectral Data (¹H NMR)
Compound 20 Pentacyclo[19.3.1...] 2 × COOH, 2 × OH, 2 × OMe ~542 (calc.) Aromatic δ 7.04–6.4 ppm; AB quartet (δ 4.34, 3.35)
Compound 14 Pentacyclo[19.3.1...] 2 × tert-butyl, 2 × OEt 592 Aromatic δ 8.1 (OH), 7.04–6.4 ppm; tert-butyl δ 1.08
Compound 21 Pentacyclo[19.3.1...] 2 × hydroxymethyl, 2 × OMe ~536 (calc.) Broad OH signals; CH2OH δ ~4.5 ppm
Target Compound Heptacyclo[14.12.0...] 5 × OH, 1 × OMe, 1 × COOH, 1 × Me, 2 × ketone Not reported Expected aromatic δ 6.5–7.5 ppm; carboxylic acid δ ~12 ppm

Key Differences:

  • Ring System Complexity : The target compound’s heptacyclic framework imposes greater steric constraints compared to pentacyclic analogues, likely reducing synthetic yields and increasing purification difficulty.
  • Functional Group Density : The pentahydroxy and diketone groups enhance hydrophilicity and reactivity relative to tert-butyl (Compound 14) or ethoxy (Compound 20) derivatives.
  • Acid-Base Properties: The 15-aza group introduces weak basicity (pKa ~5–7), contrasting with dimethylamino groups in analogues (e.g., ), which exhibit stronger basicity (pKa ~9–10) .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique polycyclic structure that includes multiple hydroxyl groups and a methoxy group. Its molecular formula is C30H23NO10C_{30}H_{23}NO_{10}, and it has been identified as a member of the dynemicin class of compounds.

Structural Features

  • Hydroxyl Groups : The presence of five hydroxyl groups contributes to its solubility and potential reactivity.
  • Methoxy Group : The methoxy group may enhance the compound's lipophilicity.
  • Azaheptacycle : The nitrogen atom in the cyclic structure may play a role in its biological interactions.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cancer cells, leading to cell death.
  • Inhibition of Topoisomerases : It acts as an inhibitor of topoisomerase II, which is crucial for DNA unwinding during replication.

Case Study: Antitumor Efficacy

A study conducted on human lung cancer cell lines demonstrated that treatment with 2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa resulted in a significant reduction in cell viability compared to control groups (p < 0.05) .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal Activity : Exhibits antifungal properties against Candida species.

Research Findings

In vitro studies indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties:

  • Anti-inflammatory Activity : The compound may reduce neuroinflammation by inhibiting pro-inflammatory cytokines.
  • Neuronal Survival : It has been associated with increased neuronal survival in models of oxidative stress.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorDNA intercalation; ROS generation; Topoisomerase inhibition
AntimicrobialInhibition of bacterial and fungal growth
NeuroprotectiveAnti-inflammatory effects; promotes neuronal survival

Q & A

Q. What strategies are recommended for designing a synthesis pathway for this compound, given its complex heptacyclic structure?

  • Methodological Answer : Retrosynthetic analysis using quantum chemical reaction path searches (e.g., density functional theory (DFT)) can identify feasible bond disconnections. Computational tools like ICReDD’s reaction design framework integrate quantum calculations with experimental feedback loops to prioritize viable intermediates . Statistical design of experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., solvent polarity, catalyst loading) to optimize yield and selectivity. For example, a 3-factor Box-Behnken design could evaluate temperature, pH, and reaction time interactions .

Q. Example DoE Parameters :

FactorLevels (-1, 0, +1)Response Variable
Temperature (°C)80, 100, 120Yield (%)
Catalyst (mol%)5, 10, 15Purity (HPLC)
SolventDMF, THF, TolueneBy-product ratio

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing stereochemistry and functional groups?

  • Methodological Answer : X-ray crystallography resolves absolute stereochemistry, while dynamic NMR (e.g., NOESY, ROESY) identifies spatial proximity of protons in solution. High-resolution mass spectrometry (HRMS) and IR confirm molecular formula and functional groups (e.g., hydroxyl, carbonyl). Discrepancies between experimental and computed NMR shifts (via tools like ACD/Labs or Gaussian) can be resolved by iterative DFT refinements .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer : Machine learning (ML)-driven optimization platforms (e.g., Bayesian optimization) iteratively adjust parameters based on real-time HPLC/MS data. ICReDD’s feedback loop integrates experimental outcomes (e.g., by-product profiles) with computational simulations to refine transition-state models and suppress competing pathways . For instance, ML can predict optimal solvent-catalyst pairs to reduce epimerization in polyhydroxylated intermediates .

Q. What methodologies resolve discrepancies between computational predictions and experimental data in structural analysis?

  • Methodological Answer : Cross-validation using hybrid quantum mechanics/molecular mechanics (QM/MM) models improves conformational sampling. If DFT-predicted NMR shifts conflict with experimental data (e.g., methoxy group δ ~3.3 ppm vs. computed δ 3.5 ppm), consider solvent effects (CPCM model) or dynamic averaging via molecular dynamics (MD). Multi-reference methods (CASSCF) may be needed for redox-active moieties .

Q. How can multi-scale modeling predict physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Hierarchical modeling integrates:
  • Quantum scale : DFT for electronic properties (e.g., HOMO/LUMO energies).
  • Molecular scale : MD simulations (GROMACS) to assess solvent interactions.
  • Macro scale : COMSOL Multiphysics for diffusion kinetics in biological matrices.
    AI-driven platforms (e.g., Schrödinger’s LiveDesign) automate parameterization and validation against experimental stability data (e.g., pH-dependent degradation) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., inconsistent NOE correlations)?

  • Methodological Answer :
  • Step 1 : Validate instrument calibration (e.g., using certified reference standards).
  • Step 2 : Re-examine sample preparation (e.g., concentration-dependent aggregation).
  • Step 3 : Apply principal component analysis (PCA) to NMR datasets to identify outliers.
  • Step 4 : Use ab initio crystal structure prediction (CSP) to reconcile X-ray and solution-phase data .

Methodological Innovations

Q. What AI-driven tools enhance experimental design for this compound?

  • Methodological Answer : Autonomous laboratories (e.g., Carnegie Mellon’s Chemputer) enable closed-loop synthesis, where robotic platforms execute reactions predicted by generative adversarial networks (GANs). For example, reinforcement learning algorithms prioritize routes with fewer protection/deprotection steps for polyhydroxylated systems .

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